molecular formula C21H27FN2O B5799255 [4-(2-adamantyl)piperazin-1-yl]-(4-fluorophenyl)methanone

[4-(2-adamantyl)piperazin-1-yl]-(4-fluorophenyl)methanone

Cat. No.: B5799255
M. Wt: 342.4 g/mol
InChI Key: BFPURFGUDPHDRZ-UHFFFAOYSA-N
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Description

[4-(2-adamantyl)piperazin-1-yl]-(4-fluorophenyl)methanone is a complex organic compound that features a piperazine ring substituted with an adamantyl group and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-adamantyl)piperazin-1-yl]-(4-fluorophenyl)methanone typically involves the reaction of 4-(2-adamantyl)piperazine with 4-fluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by continuously feeding the reactants through a reactor. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

[4-(2-adamantyl)piperazin-1-yl]-(4-fluorophenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, [4-(2-adamantyl)piperazin-1-yl]-(4-fluorophenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its structural features make it a candidate for binding studies with various biological targets, including enzymes and receptors.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other specialty chemicals.

Mechanism of Action

The mechanism of action of [4-(2-adamantyl)piperazin-1-yl]-(4-fluorophenyl)methanone involves its interaction with specific molecular targets. The adamantyl group provides steric bulk, which can influence the binding affinity and selectivity of the compound. The fluorophenyl group can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, enhancing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • [4-(2-adamantyl)piperazin-1-yl]-(4-chlorophenyl)methanone
  • [4-(2-adamantyl)piperazin-1-yl]-(4-bromophenyl)methanone
  • [4-(2-adamantyl)piperazin-1-yl]-(4-methylphenyl)methanone

Uniqueness

Compared to its analogs, [4-(2-adamantyl)piperazin-1-yl]-(4-fluorophenyl)methanone is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the metabolic stability and lipophilicity of the compound, making it a valuable candidate for drug development.

Properties

IUPAC Name

[4-(2-adamantyl)piperazin-1-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN2O/c22-19-3-1-16(2-4-19)21(25)24-7-5-23(6-8-24)20-17-10-14-9-15(12-17)13-18(20)11-14/h1-4,14-15,17-18,20H,5-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFPURFGUDPHDRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2C3CC4CC(C3)CC2C4)C(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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